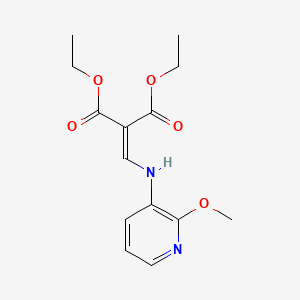
Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate
Descripción general
Descripción
“Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate” is a chemical compound with the molecular formula C14H18N2O5 . It has a molecular weight of 294.30 . The IUPAC name for this compound is diethyl 2-{[(6-methoxy-3-pyridinyl)amino]methylene}malonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O5/c1-4-20-13(17)11(14(18)21-5-2)9-15-10-6-7-12(19-3)16-8-10/h6-9,15H,4-5H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties could not be found in the web search results.Aplicaciones Científicas De Investigación
Synthesis of Oligonucleotide Glycoconjugates : This compound is used in the stepwise aminolysis for preparing bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide, a key building block in the solid-phase synthesis of oligonucleotide glycoconjugates. These glycoconjugates carry different sugar units, significant in biochemical applications (Katajisto et al., 2004).
Conformational Studies in Solid and Solution States : This compound's conformational features are analyzed in solid and solution states. The study includes examining its diastereotopic characteristics and comparing them with related compounds, which is crucial for understanding molecular interactions and stability (Saravanan et al., 2005).
Reactions with Substituted 2-Aminopyridines : Research on the reaction of various substituted 2-aminopyridines with diethyl malonate has been conducted. This includes studying the tautomeric forms of the resulting compounds and exploring their potential for forming new tricyclic compounds (Ingalls & Popp, 1967).
Synthesis of Complex Organic Compounds : This compound plays a role in the synthesis of various organic compounds, such as 1-ethyl-4-oxy-7-methyl-1,8-naphththyridine-3-carboxylic acid, by participating in condensation and cyclization reactions, demonstrating its utility in complex organic syntheses (Xia Ming, 2007).
Electrophilic Amination Reagent for Grignard Reagents : This compound is used in amination reactions with alkyl Grignard reagents to produce N-alkylation products, which are important in the synthesis of primary amines and other nitrogen-containing compounds (Niwa et al., 2002).
Supramolecular Assembly Formation Studies : The crystal structures of derivatives of this compound have been studied to understand supramolecular assembly formation. The research includes analyzing non-covalent interactions and their impact on molecular conformation and structure (Shaik et al., 2019).
Protection of Amino Acids in Synthesis : It is used for protecting the amino group in amino acids, showcasing its role in modifying biological molecules for further chemical reactions (Alaiz et al., 1989).
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 2-[[(2-methoxypyridin-3-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-4-20-13(17)10(14(18)21-5-2)9-16-11-7-6-8-15-12(11)19-3/h6-9,16H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPPCTQNAUXHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(N=CC=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


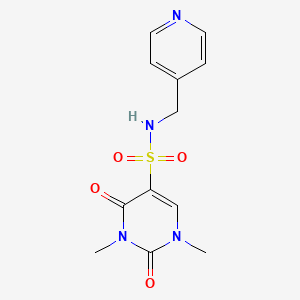
![5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2413576.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413580.png)
![N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl](/img/structure/B2413581.png)
![N-[[4-(2-Methylpropyl)morpholin-2-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2413582.png)
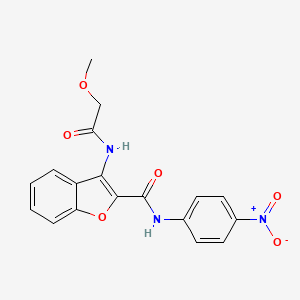
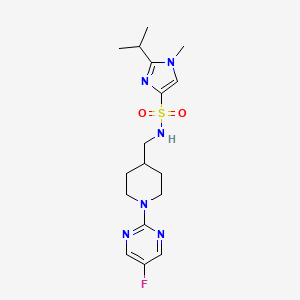

![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2413589.png)
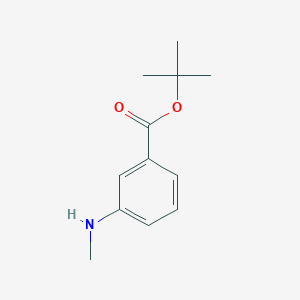
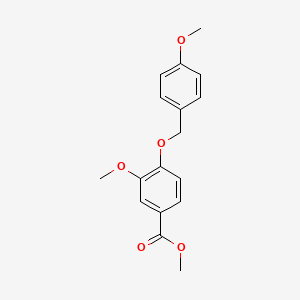
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2413593.png)
![N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413594.png)